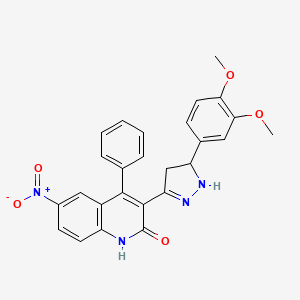![molecular formula C16H16O4 B14117380 Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H16O4. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of methoxy groups at the 2’ and 6’ positions and a carboxylate group at the 3 position on the biphenyl backbone makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products:
Oxidation: Quinones
Reduction: Alcohols or aldehydes
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its application:
Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating various catalytic reactions.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the biological context.
Comparación Con Compuestos Similares
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another biphenyl derivative with similar structural features but different functional groups.
2,6-Dimethoxy-1,1’-biphenyl: Lacks the carboxylate group, making it less versatile in certain reactions.
Uniqueness: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of methoxy and carboxylate groups on the biphenyl backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
methyl 3-(2,6-dimethoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-5-9-14(19-2)15(13)11-6-4-7-12(10-11)16(17)20-3/h4-10H,1-3H3 |
Clave InChI |
VEFGIOSCHPYDAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
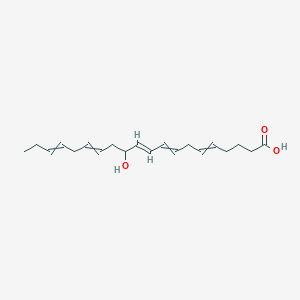
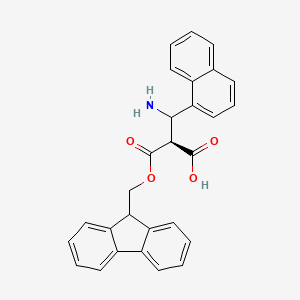
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)

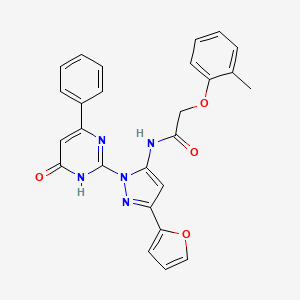
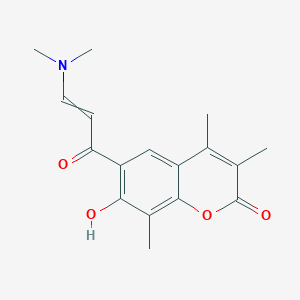
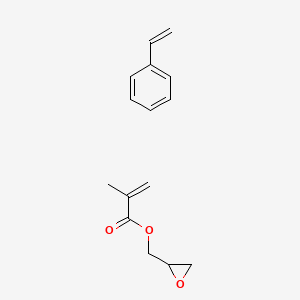
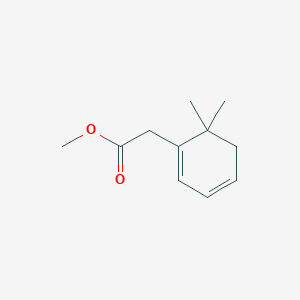
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
